Semagacestat - 425386-60-3

Semagacestat

Catalog Number: EVT-282542
CAS Number: 425386-60-3
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide is a peptide.
Semagacestat has been used in trials studying the treatment of Alzheimer Disease.

Midazolam

Compound Description: Midazolam is a benzodiazepine medication that is commonly used as a sedative and amnestic. It is a substrate of the cytochrome P450 3A (CYP3A) enzyme, which is responsible for its metabolism in the liver. []

Relevance: A study investigating the metabolic clearance of Semagacestat found that it significantly increased the oral clearance of CYP3A substrates like Midazolam, confirming its inducer designation. This implies that co-administration of Semagacestat and Midazolam could lead to reduced Midazolam exposure and potentially diminished therapeutic effects. []

Nifedipine

Compound Description: Nifedipine is a calcium channel blocker used to treat hypertension (high blood pressure) and angina (chest pain). Like Midazolam, Nifedipine is metabolized by the CYP3A enzyme. []

Relevance: Similar to Midazolam, Semagacestat also increased the oral clearance of Nifedipine in the same study, indicating its potential to induce CYP3A-mediated metabolism. Therefore, co-administration of Semagacestat with Nifedipine might lead to decreased Nifedipine exposure and potentially compromise its therapeutic efficacy. []

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that is a well-known potent inhibitor of the CYP3A enzyme. []

Relevance: Ketoconazole is often used in drug development to assess the metabolic liability of new chemical entities through CYP3A inhibition. Studies show that Ketoconazole significantly decreased the clearance of Semagacestat, indicating that Semagacestat is metabolized, at least in part, by the CYP3A enzyme. []

LY2886721

Compound Description: LY2886721 is an investigational drug being studied for its potential to treat Alzheimer's disease. It acts as a β-site amyloid precursor protein cleaving enzyme (BACE) inhibitor. []

Relevance: Although structurally unrelated to Semagacestat (a γ-secretase inhibitor), both LY2886721 and Semagacestat target the same amyloidogenic pathway for Alzheimer's disease treatment, but at different enzymatic steps. LY2886721 inhibits BACE, which acts upstream of γ-secretase in the production of amyloid-β. []

Solanezumab

Compound Description: Solanezumab is a humanized monoclonal antibody investigated as a potential treatment for Alzheimer's disease. It targets soluble amyloid-β (Aβ) peptides and is believed to promote their clearance from the brain. [, ]

Relevance: While structurally dissimilar to Semagacestat, Solanezumab represents another approach to targeting the amyloid pathway in Alzheimer's disease, contrasting with Semagacestat's mechanism of inhibiting Aβ production. [, ]

LY2811376

Compound Description: LY2811376 is an investigational drug being studied for its potential to treat Alzheimer's disease. It acts as a β-site amyloid precursor protein cleaving enzyme (BACE) inhibitor. []

Relevance: Like LY2886721, LY2811376 also inhibits the BACE enzyme, targeting an earlier stage in the amyloidogenic pathway than Semagacestat. []

Donepezil

Compound Description: Donepezil is a medication used to treat Alzheimer's disease. It is an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, a neurotransmitter involved in learning and memory. []

Relevance: Unlike Semagacestat, which targets amyloid-β production, Donepezil works by enhancing cholinergic neurotransmission, highlighting the exploration of multiple therapeutic avenues for Alzheimer's disease management. []

Tarenflurbil

Compound Description: Tarenflurbil, the R-enantiomer of Flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that was investigated as a potential treatment for Alzheimer's disease based on its ability to modulate γ-secretase activity. [, ]

BPN-15606

Compound Description: BPN-15606 is a gamma-secretase modulator (GSM) currently under investigation as a potential treatment for Alzheimer's disease. GSMs aim to shift the cleavage specificity of gamma-secretase, reducing the production of the more amyloidogenic Aβ42 peptide while sparing other substrates like Notch. []

Relevance: BPN-15606, similar to Tarenflurbil, highlights a more selective approach to targeting gamma-secretase compared to Semagacestat. By modulating rather than inhibiting the enzyme, BPN-15606 seeks to mitigate the potential side effects associated with complete gamma-secretase inhibition. []

Avagacestat

Compound Description: Avagacestat is another γ-secretase inhibitor investigated as a potential treatment for Alzheimer's disease. []

Properties

CAS Number

425386-60-3

Product Name

Semagacestat

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1

InChI Key

PKXWXXPNHIWQHW-RCBQFDQVSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O

Solubility

Soluble in DMSO.

Synonyms

LY 411,575
LY 411575
LY 450139
LY-411,575
LY-411575
LY411,575
LY411575
LY450139
N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide
N2-(2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)alaninamide
Semagacestat

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.